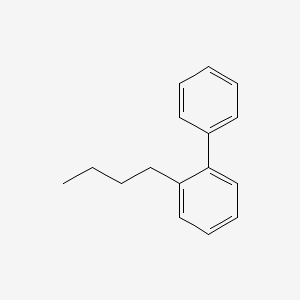
2-Butylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylbiphenyl is an organic compound consisting of a biphenyl structure with a butyl group attached to one of the benzene rings. It is a member of the biphenyl family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C16H18, and it has a molecular weight of 210.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylbiphenyl can be synthesized through various methods, including the Friedel-Crafts alkylation reaction. In this method, biphenyl reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Butylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding biphenyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Biphenyl carboxylic acids, ketones.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls.
Scientific Research Applications
2-Butylbiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its ability to interact with microbial cell membranes contributes to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbiphenyl
- 4,4’-Di-tert-butylbiphenyl
- 2,2’-Dibromo-4,4’-di-tert-butylbiphenyl
Uniqueness
2-Butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its butyl group enhances its solubility in organic solvents and influences its reactivity compared to other biphenyl derivatives .
Properties
CAS No. |
41638-55-5 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-butyl-2-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3 |
InChI Key |
RMSGQZDGSZOJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)



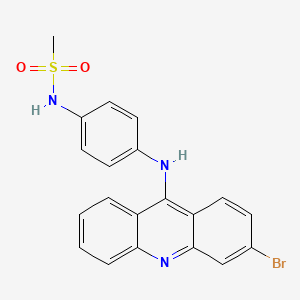

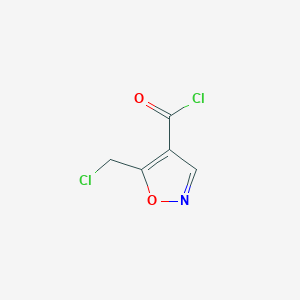

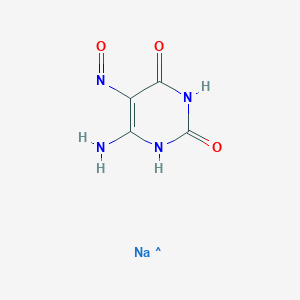
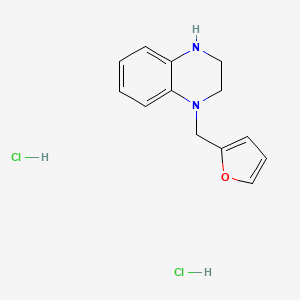
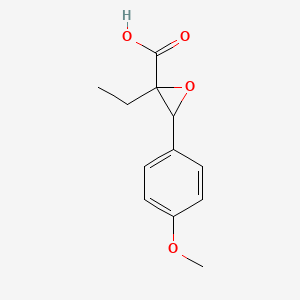
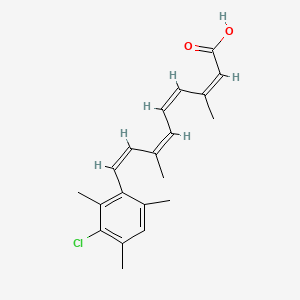
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
